1-(5-Bromo-3-methoxypyridin-2-yl)-4-methylpiperazine
Description
1-(5-Bromo-3-methoxypyridin-2-yl)-4-methylpiperazine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 3rd position of the pyridine ring, and a piperazine ring substituted with a methyl group
Properties
IUPAC Name |
1-(5-bromo-3-methoxypyridin-2-yl)-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O/c1-14-3-5-15(6-4-14)11-10(16-2)7-9(12)8-13-11/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCLMIDXODIQFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=N2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Bromo-3-methoxypyridin-2-yl)-4-methylpiperazine typically involves several steps, including the bromination of a pyridine derivative followed by the introduction of a methoxy group and the formation of the piperazine ring. One common synthetic route involves the use of palladium-catalyzed Suzuki cross-coupling reactions. This method allows for the efficient formation of the desired compound with moderate to good yields .
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high purity and yield. The use of advanced catalytic systems and optimized reaction parameters is crucial for the efficient synthesis of this compound on an industrial scale.
Chemical Reactions Analysis
1-(5-Bromo-3-methoxypyridin-2-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Bromo-3-methoxypyridin-2-yl)-4-methylpiperazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-methoxypyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(5-Bromo-3-methoxypyridin-2-yl)-4-methylpiperazine can be compared with other similar compounds, such as:
5-Bromo-2-methylpyridin-3-amine: Another pyridine derivative with a bromine atom at the 5th position.
3-Bromo-6-methoxy-2-methylpyridine: A compound with similar structural features but different substitution patterns.
5-Amino-pyrazoles: Compounds with a pyrazole ring and similar functional groups.
The uniqueness of 1-(5-Bromo-3-methoxypyridin-2-yl)-4-methylpiperazine lies in its specific substitution pattern and the presence of the piperazine ring, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
